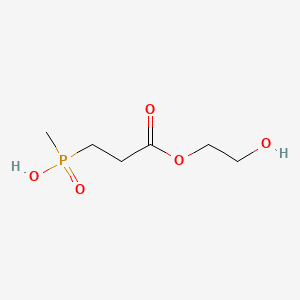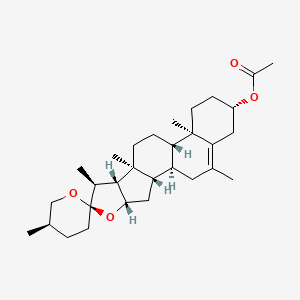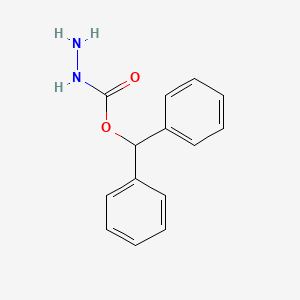
DI(PHENYL)METHYL N-AMINOCARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI(PHENYL)METHYL N-AMINOCARBAMATE, also known as benzhydryl N-aminocarbamate, is an organic compound with the molecular formula C14H14N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI(PHENYL)METHYL N-AMINOCARBAMATE typically involves the reaction of benzhydryl chloride with an amine, followed by the introduction of a carbamate group. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a suitable catalyst such as iron-chrome catalyst TZC-3/1. The reaction is carried out at elevated temperatures, around 150°C, to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact. For instance, dimethyl carbonate is favored over phosgene due to its lower toxicity and environmental footprint .
Analyse Des Réactions Chimiques
Types of Reactions
DI(PHENYL)METHYL N-AMINOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include substituted carbamates, ureas, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
DI(PHENYL)METHYL N-AMINOCARBAMATE has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, enhancing their stability and activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with carbamate functionalities.
Industry: The compound is employed in the production of agrochemicals and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of DI(PHENYL)METHYL N-AMINOCARBAMATE involves the formation of stable carbamate linkages with amine groups. This interaction can protect amines from unwanted reactions during synthetic processes. The compound’s stability and reactivity are influenced by the electronic properties of the phenyl groups and the carbamate moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc protected amines: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which can be removed under acidic conditions.
N-Cbz protected amines: These compounds use benzyloxycarbonyl (Cbz) as a protecting group, removable by catalytic hydrogenation.
N-Fmoc protected amines: These compounds use fluorenylmethoxycarbonyl (Fmoc) as a protecting group, removable by base.
Uniqueness
DI(PHENYL)METHYL N-AMINOCARBAMATE is unique due to its dual phenyl groups, which provide enhanced stability and reactivity compared to other carbamate-protected amines. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required .
Propriétés
Numéro CAS |
3403-23-4 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
benzhydryl N-aminocarbamate |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) |
Clé InChI |
LKGRPUNUHDQTJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |
Key on ui other cas no. |
3403-23-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


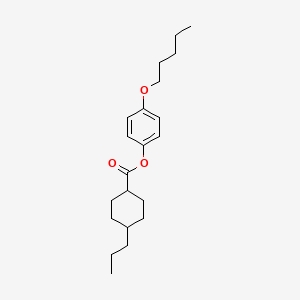
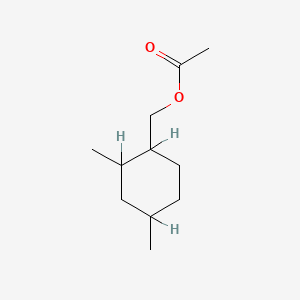
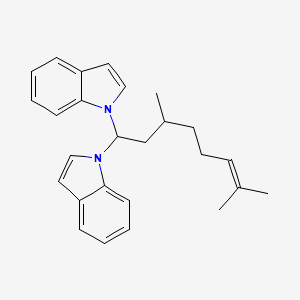
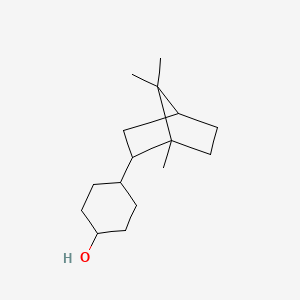


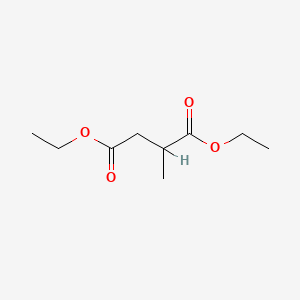
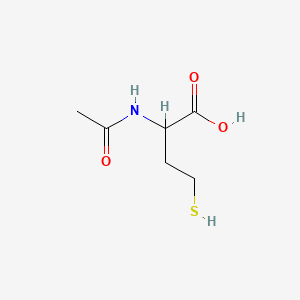
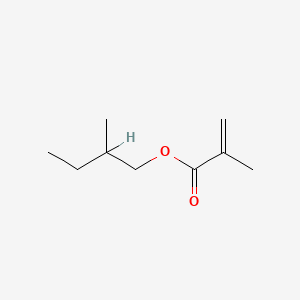
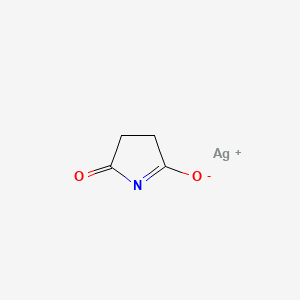
![Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B1618254.png)
